5-(Pyrrolidin-1-yl)pyridin-2-amine
Overview
Description
5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Biochemical Analysis
Biochemical Properties
5-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily due to its pyrrolidine and pyridine rings, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which can impact cell growth, differentiation, and apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, either inhibiting or activating them. This can lead to changes in the biochemical pathways regulated by these enzymes. Furthermore, its interaction with transcription factors can result in altered gene expression, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed within different cellular compartments. Its interaction with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyridine-2-amine is reacted with pyrrolidine under basic conditions . The reaction can be carried out in solvents such as ethanol or acetonitrile, and often requires heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted organic synthesis (MAOS) has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(Pyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Pyridine-2-amine: A pyridine derivative with an amino group at the 2-position.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, known for their biological activities.
Uniqueness
5-(Pyrrolidin-1-yl)pyridin-2-amine is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5-(Pyrrolidin-1-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the TYK2 protein kinase. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating several diseases.
The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of the TYK2 protein kinase. TYK2 is involved in several signaling pathways related to immune response and inflammation. Inhibition of this kinase can lead to reduced signaling through pathways implicated in autoimmune diseases and other inflammatory conditions .
Inhibition of TYK2 Kinase
Research indicates that this compound effectively inhibits TYK2 kinase activity. This inhibition has implications for treating diseases such as psoriasis, rheumatoid arthritis, and other inflammatory disorders. The compound's ability to modulate intracellular signaling pathways associated with TYK2 makes it a valuable candidate for further therapeutic exploration .
Anticancer Activity
Recent studies have also explored the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These studies employed MTT assays to assess cell viability, revealing that certain derivatives significantly reduced cell viability at low concentrations (e.g., 6.25 μM) .
Case Studies and Experimental Data
- TYK2 Inhibition : In vitro studies demonstrated that this compound and its derivatives effectively inhibited TYK2 activity, leading to decreased phosphorylation of downstream signaling molecules involved in inflammatory responses .
- Cytotoxicity in Cancer Cells : A study evaluating the biological activity of related compounds found that specific derivatives showed significant cytotoxic effects on breast cancer cell lines at concentrations as low as 6.25 μM. The docking studies indicated strong binding affinities with key proteins involved in cancer progression, supporting the observed cytotoxicity .
- Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications in the pyridine and pyrrolidine rings could enhance biological activity, suggesting that further optimization could yield more potent inhibitors .
Summary Table of Biological Activities
Activity | Target | Effect | Concentration |
---|---|---|---|
TYK2 Inhibition | TYK2 Kinase | Reduced signaling | Not specified |
Cytotoxicity | MDA-MB-231 (Breast Cancer) | Significant decrease in viability | 6.25 μM |
Cytotoxicity | MCF-7 (Breast Cancer) | Variable effects based on derivative | 50 μM |
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588366 | |
Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937623-38-6 | |
Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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